molecular formula C11H13N3O2 B13585156 Ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B13585156
M. Wt: 219.24 g/mol
InChI Key: KNGMLBLEBFJEKE-UHFFFAOYSA-N
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Description

Ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with:

  • Methyl group (-CH₃) at position 8, increasing lipophilicity and steric bulk.
  • Ethyl carboxylate (-COOEt) at position 2, contributing to solubility and reactivity .

This compound is part of the imidazo[1,2-a]pyridine family, known for diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties . Its structural uniqueness lies in the combination of electron-donating (amino) and hydrophobic (methyl) groups, which may optimize interactions with biological targets.

Properties

IUPAC Name

ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-16-11(15)8-9(12)14-6-4-5-7(2)10(14)13-8/h4-6H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGMLBLEBFJEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=C(C2=N1)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, bromine, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes and pathways involved in bacterial cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Structural Variations and Molecular Features

The table below compares key structural analogues, focusing on substituent effects and molecular properties:

Compound Name Substituents (Position) Molecular Formula Key Features
Ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate 3-NH₂, 8-CH₃ C₁₁H₁₃N₃O₂ Amino group enhances hydrogen bonding; methyl improves lipophilicity. Potential pharmacological versatility .
Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate () 3-I, 8-CH₃ C₁₁H₁₁IN₂O₂ Iodo substitution increases steric hindrance and alters electronic properties, potentially reducing reactivity compared to amino .
Ethyl 8-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate () 8-Cl, 2-CH₃ C₁₁H₁₁ClN₂O₂ Chloro group enhances electronegativity; methyl at position 2 may limit target binding .
Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate () 3-Cl C₉H₉ClN₂O₂ Chloro substituent improves stability but lacks hydrogen-bonding capability, reducing bioactivity .
Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate () 8-CN C₁₁H₁₀N₃O₂ Cyano group introduces strong electron-withdrawing effects, potentially altering metabolic stability .
Allyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate () 8-NH₂, 2-CH₃, allyl ester C₁₂H₁₃N₃O₂ Amino at position 8 shifts hydrogen-bonding interactions; allyl ester may enhance membrane permeability .

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